molecular formula C18H19N3O3S B12182405 5-oxo-1-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B12182405
M. Wt: 357.4 g/mol
InChI Key: ADCQNXNLGKPBAX-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the thiophene moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide in aprotic solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-oxo-1-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-1-phenylpyrrolidine-3-carboxamide: Lacks the thiophene moiety, which may result in different biological activity.

    N-phenylpyrrolidine-3-carboxamide: Does not have the oxo group, affecting its reactivity and interactions.

    Thiophene-2-carboxamide: Contains the thiophene moiety but lacks the pyrrolidine ring, leading to different chemical properties.

Uniqueness

The presence of both the pyrrolidine ring and the thiophene moiety in 5-oxo-1-phenyl-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

5-oxo-1-phenyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H19N3O3S/c22-16-11-13(12-21(16)14-5-2-1-3-6-14)17(23)19-8-9-20-18(24)15-7-4-10-25-15/h1-7,10,13H,8-9,11-12H2,(H,19,23)(H,20,24)

InChI Key

ADCQNXNLGKPBAX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=CS3

Origin of Product

United States

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